molecular formula C10H22O3Si B1589376 3-Butenyltriethoxysilane CAS No. 57813-67-9

3-Butenyltriethoxysilane

Cat. No.: B1589376
CAS No.: 57813-67-9
M. Wt: 218.36 g/mol
InChI Key: LUZRKMGMNFOSFZ-UHFFFAOYSA-N
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Description

3-Butenyltriethoxysilane: is an organosilicon compound with the molecular formula C10H22O3Si . It is a clear, colorless liquid that is primarily used as a coupling agent and adhesion promoter in various industrial applications. The compound contains a butenyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure allows it to form strong bonds with both organic and inorganic materials, making it highly valuable in the production of advanced materials and coatings.

Scientific Research Applications

3-Butenyltriethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent in the synthesis of advanced materials, such as hybrid organic-inorganic polymers and nanocomposites.

    Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development and bioimaging.

    Medicine: Utilized in drug delivery systems and the development of biocompatible coatings for medical devices.

    Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.

Mechanism of Action

Target of Action

3-Butenyltriethoxysilane is primarily used as a chemical intermediate . It is a type of organoethoxysilane , which are compounds that contain a silicon atom bonded to an ethoxy group and a hydrocarbon group. These compounds are often used in the production of silicones, a diverse family of synthetic polymers with a wide range of industrial applications.

Mode of Action

The mode of action of this compound is largely based on its chemical structure. As an organoethoxysilane, it can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds . This process is fundamental to the formation of silicone polymers. The presence of the 3-butenyl group in this compound may also influence its reactivity and the properties of the resulting polymers.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the hydrolysis and condensation reactions it undergoes are dependent on conditions such as temperature and pH . Additionally, the presence of moisture can accelerate the hydrolysis reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butenyltriethoxysilane can be synthesized through a hydrosilylation reaction, where an alkene (butene) reacts with a hydrosilane (triethoxysilane) in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres. The reaction can be represented as follows:

CH2=CHCH2CH3+HSi(OCH2CH3)3CH2=CHCH2CH2Si(OCH2CH3)3\text{CH}_2=\text{CH}-\text{CH}_2-\text{CH}_3 + \text{H}-\text{Si}(\text{OCH}_2\text{CH}_3)_3 \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2-\text{CH}_2-\text{Si}(\text{OCH}_2\text{CH}_3)_3 CH2​=CH−CH2​−CH3​+H−Si(OCH2​CH3​)3​→CH2​=CH−CH2​−CH2​−Si(OCH2​CH3​)3​

Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation reactors. The process involves continuous feeding of the reactants and catalyst into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Butenyltriethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

    Oxidation: The butenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Substitution: The ethoxy groups can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acid/base solutions at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids under mild conditions.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.

Major Products:

    Hydrolysis: Silanols and siloxanes.

    Oxidation: Epoxides and hydroxylated derivatives.

    Substitution: Alkoxy-substituted silanes and functionalized silanes.

Comparison with Similar Compounds

    Vinyltriethoxysilane: Contains a vinyl group instead of a butenyl group, used in similar applications but with different reactivity.

    Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group, used in polymerization reactions and surface treatments.

    Aminopropyltriethoxysilane: Contains an amino group, used for surface modification and as a coupling agent in composites.

Uniqueness: 3-Butenyltriethoxysilane is unique due to its butenyl group, which provides distinct reactivity and allows for specific functionalization that is not possible with other similar compounds. Its ability to form strong bonds with both organic and inorganic materials makes it highly versatile and valuable in various applications.

Properties

IUPAC Name

but-3-enyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZRKMGMNFOSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC=C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451746
Record name 3-BUTENYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57813-67-9
Record name 3-Butenyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57813-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-BUTENYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 578.6 g 3,4-dichlorobutyl triethoxysilane (2.0 moles) and 750 ml toluene is combined at reflux temperature within 2 hours with 92.0 g molten sodium in a heatable (approximately 130° C.) dropping funnel. In order to complete the reaction, the mixture is subsequently agitated for 30 minutes more at 120° C. After the workup already described in b), 417.3 g crude product =95.4% of theory are obtained which yield 366.0 g 3-butenyl triethoxysilane as a main fraction in the subsequent vacuum fractionation, corresponding to 83.7% of theory.
Name
3,4-dichlorobutyl triethoxysilane
Quantity
578.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
417.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of an adamantyl group influence the properties of the coating film derived from 4-(1-Adamantyl)-3-Butenyltriethoxysilane?

A1: The study demonstrates that the presence of the bulky adamantyl group in 4-(1-Adamantyl)-3-Butenyltriethoxysilane significantly impacts the resulting coating film's properties []. The researchers observed a notable increase in film thickness compared to coatings derived from alkoxysilanes lacking this group. This suggests that the adamantyl group influences the packing and crosslinking density during film formation. Additionally, the adamantyl group contributes to enhanced hardness, indicating improved mechanical properties of the coating. While the adamantyl group doesn't dramatically alter the water repellent nature compared to a methyl group, it still yields a coating with notable hydrophobicity.

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